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molecular formula C8H20N2 B8485972 N1-Ethyl-N1,3-dimethylbutane-1,3-diamine

N1-Ethyl-N1,3-dimethylbutane-1,3-diamine

Cat. No. B8485972
M. Wt: 144.26 g/mol
InChI Key: XNBPYFDMEXIUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278482B2

Procedure details

3-Azido-N-ethyl-N,3-dimethylbutanamide (5.09 g, 27.6 mmol) was dissolved into anhydrous THF (50 mL) and added dropwise to a suspension of LAH (2.10 g, 2.0 equiv, 55.2 mmol) in anhydrous THF (100 mL) to maintain the reaction at reflux (30 min). After complete addition, the flask was fitted with a condenser and the reaction heated in a 70° C. oil bath for 8 h. The reaction mixture was cooled in an ice bath and water (2.1 mL) was added dropwise over 20 min. Then 15% NaOH solution (2.1 mL) was added dropwise over 10 min. The suspension was stirred for a further 10 min and water (2.1 mL) was added in one portion and the mixture stirred for 30 min to a give fine white suspension. The suspension was filtered through a pad of Celite® and washed with diethyl ether (2×100 mL). The combined filtrate was concentrated with a bath temperature between 10-13° C. to an orange liquid (1.87 g, 47%). LRMS (ESI+) for C8H20N2 (144.1); Found: 145 (MH+).
Name
3-Azido-N-ethyl-N,3-dimethylbutanamide
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([CH3:13])([CH3:12])[CH2:5][C:6]([N:8]([CH2:10][CH3:11])[CH3:9])=O)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[CH2:10]([N:8]([CH3:9])[CH2:6][CH2:5][C:4]([CH3:13])([NH2:1])[CH3:12])[CH3:11] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
3-Azido-N-ethyl-N,3-dimethylbutanamide
Quantity
5.09 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CC(=O)N(C)CC)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
2.1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for a further 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (30 min)
Duration
30 min
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the flask was fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 min to a give fine white suspension
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of Celite®
WASH
Type
WASH
Details
washed with diethyl ether (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated with a bath temperature between 10-13° C. to an orange liquid (1.87 g, 47%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(C)N(CCC(C)(N)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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